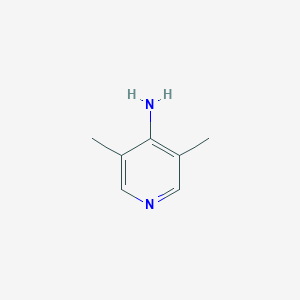
氢氧化物
概述
描述
氢氧根离子是一种双原子阴离子,化学式为 OH⁻。它由一个氧原子和一个氢原子通过共价键结合而成,带有一个负电荷。 氢氧根离子是化学中的基本组成部分,在酸碱反应中起着至关重要的作用,常见于各种化合物,如氢氧化钠和氢氧化钙 .
科学研究应用
准备方法
合成路线和反应条件: 氢氧根离子可以通过多种方法生成:
- 当氢氧化钠等碱溶解在水中时,它会解离产生氢氧根离子和钠离子:
与水的反应: NaOH→Na++OH−
在氯碱法中,盐水(氯化钠)的电解会产生氢氧化钠、氯气和氢气:盐水的电解: 2NaCl+2H2O→2NaOH+Cl2+H2
工业生产方法:
卡斯纳-凯尔纳法: 这种方法涉及在具有汞阴极和石墨阳极的电解槽中电解盐水。 {_svg_3}
反应类型:
- 氢氧根离子与氢离子反应生成水,这是酸碱化学中的基本反应:
酸碱反应: H++OH−→H2O
氢氧根离子作为亲核试剂,取代卤代烷烃中的卤原子形成醇:亲核取代: R-X+OH−→R-OH+X−
常见的试剂和条件:
氢氧化钠: 常用于水溶液中进行各种反应。
氢氧化钾: 另一种强碱,用于类似反应。
主要产物:
水: 在中和反应中形成。
作用机制
氢氧根离子主要通过其高碱性发挥作用。它可以断裂化学键,特别是蛋白质中的二硫键,导致蛋白质变性。 这种特性被用于各种工业和实验室过程 .
类似化合物:
羟基自由基 (HO•): 一种具有类似反应性但性质不同的中性物质。
氧化物离子 (O²⁻): 比氢氧根离子更强的碱,常存在于金属氧化物中。
独特性: 氢氧根离子独特之处在于它既可以作为亲核试剂,又可以作为碱,使其在各种化学反应中变得多功能。 它在水溶液中的存在对于维持pH平衡和促进众多生化过程至关重要 .
相似化合物的比较
Hydroxyl Radical (HO•): A neutral species with similar reactivity but different properties.
Oxide Ion (O²⁻): A stronger base than the hydroxide ion, often found in metal oxides.
Uniqueness: The hydroxide ion is unique in its ability to act as both a nucleophile and a base, making it versatile in various chemical reactions. Its presence in aqueous solutions is crucial for maintaining pH balance and facilitating numerous biochemical processes .
属性
CAS 编号 |
14337-01-0 |
|---|---|
分子式 |
HO- |
分子量 |
17.007 g/mol |
IUPAC 名称 |
hydroxide |
InChI |
InChI=1S/H2O/h1H2/p-1 |
InChI 键 |
XLYOFNOQVPJJNP-UHFFFAOYSA-M |
SMILES |
[OH-] |
规范 SMILES |
[OH-] |
| 14337-01-0 14280-30-9 |
|
物理描述 |
Solid |
同义词 |
hydroxide hydroxide ion hydroxyl ion OH- |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





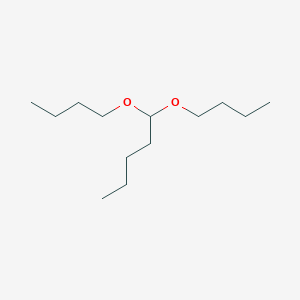
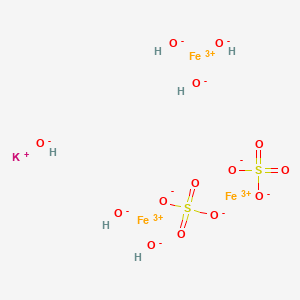
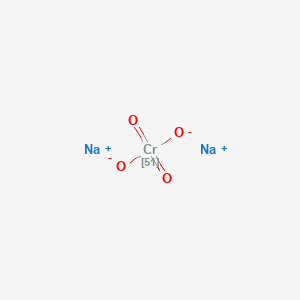
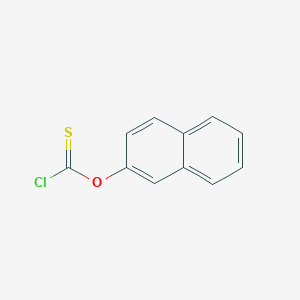



![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
